

what are the chemical properties of 9,10-Dibutoxyanthracene

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Compound of Interest

Compound Name: 9,10-Dibutoxyanthracene

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An In-depth Technical Guide to the Chemical Properties of **9,10-Dibutoxyanthracene**

Introduction

9,10-Dibutoxyanthracene (DBA) is a derivative of the polycyclic aromatic hydrocarbon anthracene, characterized by the substitution of butoxy groups at the 9 and 10 positions of the central aromatic ring.[1] This modification significantly influences its photophysical and chemical properties, making it a compound of considerable interest for researchers, scientists, and professionals in drug development and materials science. Its primary applications stem from its favorable optical properties, particularly its absorption in the near-UV spectrum, which makes it an effective electron transfer sensitizer and photoinitiator.[1][2][3] DBA is utilized in photopolymerization processes for applications such as fine pattern formation, dry film photoresists, and UV-curable inks.[1] Furthermore, its interaction with light and oxygen to generate reactive oxygen species has opened avenues for its use in photodynamic therapy and as a photo-induced oxygen scavenger.[1][4]

Core Chemical Properties

9,10-Dibutoxyanthracene is a yellow crystalline solid at room temperature.[3][5][6] The presence of the aliphatic butoxy chains enhances its solubility in various organic solvents compared to the parent anthracene molecule.[6][7][8]

Property	Value	Source(s)
CAS Number	76275-14-4	[1][5][7]
Molecular Formula	C ₂₂ H ₂₆ O ₂	[5][7][9][10]
Molecular Weight	322.44 g/mol	[3][5][7][10]
Melting Point	53-55 °C or 110.0-114.0 °C	[7][8][11][12]
Boiling Point	478.8 ± 18.0 °C (Predicted)	[7][8]
Density	1.058 ± 0.06 g/cm ³ (Predicted)	[7][8]
Appearance	Yellow crystalline powder/solid	[3][5]
Solubility	Insoluble in water (4.8E-5 g/L at 25 °C). Soluble in dimethyl sulfoxide (DMSO), benzene, and toluene.	[5][7][8]

Spectral Properties

The defining characteristic of **9,10-Dibutoxyanthracene** is its absorption of ultraviolet light, specifically in the UVA range. This property is central to its function as a photosensitizer.

Spectral Property	Wavelength/Range	Source(s)
UV-Vis Absorption (λ _{max})	360–400 nm	[1][4][13]
Fluorescence	Exhibits fluorescence	[4][6]

Reactivity and Photochemistry

The primary mechanism of action for **9,10-Dibutoxyanthracene** involves the absorption of light, which excites the molecule to a higher energy state.[1] In the presence of molecular oxygen, this energy can be transferred to generate singlet oxygen, a highly reactive oxygen species.[1][2] This process is the foundation of its photosensitizing capabilities.

A key photochemical reaction of DBA is its degradation in the presence of air (oxygen) and UV light to form an endoperoxide species.[2][4][13] This reaction proceeds through the capture of the generated singlet oxygen. The resulting **9,10-dibutoxyanthracene**-endoperoxide is itself photoreactive and can undergo further decomposition to secondary products.[4][13] This reactivity makes DBA a potential candidate for use as a photo-induced oxygen scavenger.[2][4] Due to steric hindrance from the bulky butoxy groups at the 9 and 10 positions, photodimerization, a common reaction for anthracene, is unlikely.[4]

Photochemical reaction pathway of **9,10-Dibutoxyanthracene** in the presence of oxygen.

Experimental Protocols

Synthesis of 9,10-Dibutoxyanthracene

Several methods for the synthesis of **9,10-Dibutoxyanthracene** have been reported. Below are two common protocols.

1. Alkali-Mediated Etherification (from 9,10-Anthracenedione)[1]

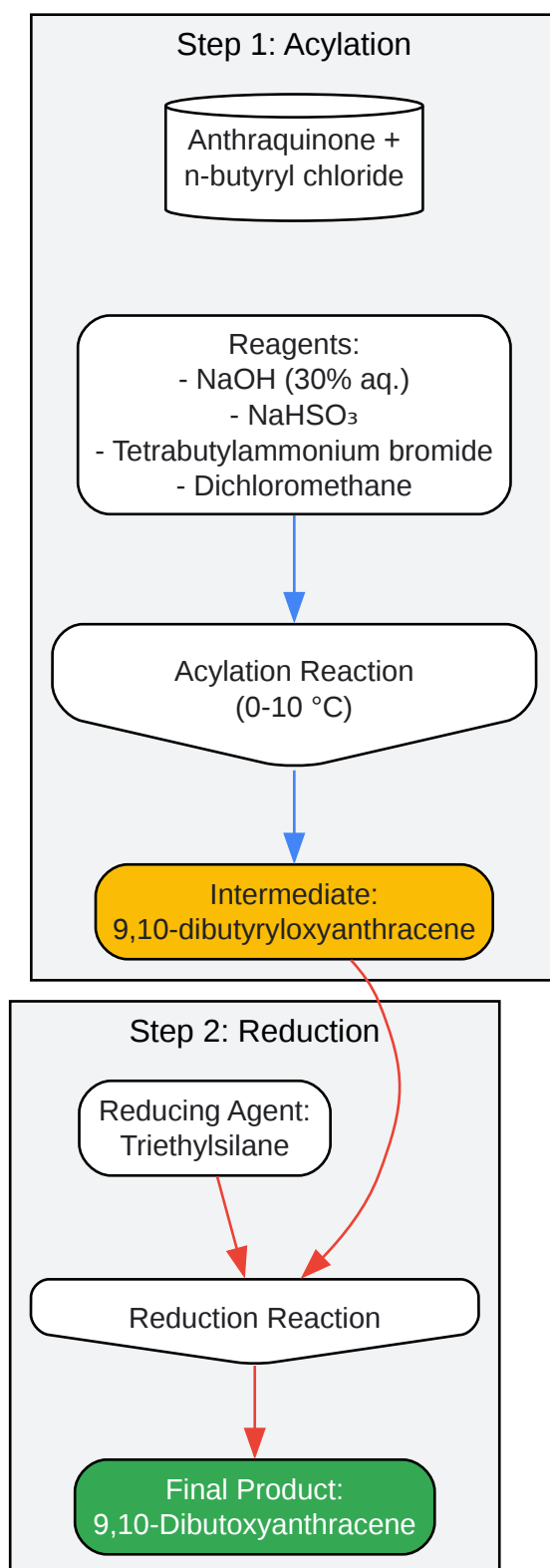
This one-pot method involves the reduction of 9,10-anthracenedione to its diol form, followed by etherification.

- **Step 1: Reduction and Deprotonation:** 9,10-Anthracenedione is reduced to 9,10-anthracenediol (also known as anthracene-9,10-diol).[1][14] This intermediate is subsequently deprotonated using a base such as sodium hydroxide (NaOH) to form the sodium 9,10-anthracenediolate salt.[1]
- **Step 2: Etherification:** The resulting sodium salt is reacted with an alkylating agent, such as butyl bromide, in a suitable solvent like dimethylformamide (DMF). The reaction mixture is typically heated to 65–70°C for 1–2 hours to yield **9,10-Dibutoxyanthracene**. [1]
- **Purification:** The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel using a hexane/ethyl acetate eluent system to achieve high purity (>98%).[1]

2. Acylation-Reduction Method (from Anthraquinone)[15]

This two-step approach offers good control over impurities and avoids the use of hazardous metal reducing agents.^[15]

- **Step 1: Acylation of Anthraquinone:** Anthraquinone is reacted with n-butyryl chloride in a biphasic system (e.g., dichloromethane and 30% NaOH solution) in the presence of sodium hydrosulfite (NaHSO_3) and a phase-transfer catalyst like tetrabutylammonium bromide. The reaction is conducted at low temperatures (0–10°C) to form the intermediate, 9,10-dibutyryloxyanthracene.^{[1][15]}
- **Step 2: Reduction:** The intermediate is then reduced using a reducing agent such as triethylsilane to yield the final product, **9,10-Dibutoxyanthracene**.^[15]
- **Advantages:** This method is reported to be suitable for industrial production, yielding a high-purity product ($\geq 99.90\%$) with a high yield (around 90%).^[15]



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Workflow for the acylation-reduction synthesis of **9,10-Dibutoxyanthracene**.

Protocol for Photodegradation and Endoperoxide Formation[4][13]

This experimental protocol demonstrates the photoreactivity of DBA in the presence of a photosensitized singlet oxygen generator.

- Materials: **9,10-Dibutoxyanthracene** (DBA), Eosin Y (EY) as a singlet oxygen-producing dye, and a solvent such as N,N-dimethylformamide (DMF).[13]
- Procedure: A mixture of DBA (e.g., 99.6 mg) and Eosin Y (e.g., 7.1 mg) is dissolved in the solvent (e.g., 10 mL).[13] The solution is then irradiated with light of a wavelength that excites the sensitizer but not DBA directly (e.g., 530 nm light) in the presence of air at room temperature for a set period (e.g., 4 hours) with stirring.[13]
- Workup and Analysis: The crude product is extracted with a nonpolar solvent like hexane, washed with saturated brine, and concentrated. The formation of **9,10-dibutoxyanthracene-endoperoxide** can be confirmed and quantified using ^1H NMR spectroscopy.[4][13]

Safety and Handling

9,10-Dibutoxyanthracene is classified as hazardous to the aquatic environment with long-lasting effects (H413).[5][9] Therefore, release into the environment should be avoided.[5] Standard laboratory safety precautions, including the use of personal protective equipment, should be observed when handling this chemical. It should be stored in a tightly sealed container in a cool, dry, and dark place, protected from light to prevent degradation.[1]

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